{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile
Overview
Description
{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile is a useful research compound. Its molecular formula is C17H13N3OS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07793322 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
Research has developed efficient methods for synthesizing quinazolinyl derivatives with potential antiviral properties. For instance, Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives displaying weak to good anti-Tobacco mosaic virus (TMV) activity. These compounds were synthesized via microwave irradiation, demonstrating a streamlined approach to accessing potentially bioactive quinazolinyl derivatives (Luo et al., 2012).
Anticancer and Analgesic Activities
Quinazolinone derivatives have been explored for their anticancer and analgesic potentials. A study highlighted the synthesis of α-aminophosphonates based quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cancer cell lines. These findings suggest the therapeutic promise of quinazolinone derivatives in cancer treatment (Awad et al., 2018). Additionally, compounds exhibiting significant analgesic activity have been synthesized, indicating their potential as novel pain management agents (Osarodion, 2023).
Synthetic Methodologies and Chemical Properties
The research also delves into novel synthetic methodologies and the exploration of chemical properties of quinazolinone derivatives. Volovenko et al. (2002) reported on the interaction of α-cyanoethylthioiminoacetate with substituted anthranilic acids to obtain 2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetonitriles, showcasing the versatility of quinazolinone chemistry (Volovenko et al., 2002).
Photochemical Synthesis
Advancements in photochemical synthesis techniques have enabled the efficient construction of quinazoline derivatives. Chen and Yang (2013) presented a method for synthesizing a series of quinazolines under visible light, highlighting the potential for green chemistry approaches in the synthesis of complex heterocyclic compounds (Chen & Yang, 2013).
Experimental and Theoretical Studies
Experimental and theoretical studies contribute to a deeper understanding of the properties and reaction mechanisms of quinazolinone derivatives. For example, the study of the synthesis, crystal structure, and antitumor activity of certain quinazolinone derivatives provides valuable insights into their potential therapeutic applications and molecular interactions (Zhou et al., 2021).
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-12-6-2-5-9-15(12)20-16(21)13-7-3-4-8-14(13)19-17(20)22-11-10-18/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFGKEVNKIALRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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